molecular formula C21H25N5O3 B10824041 N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

Cat. No.: B10824041
M. Wt: 395.5 g/mol
InChI Key: YCFFONJEHNSECY-UHFFFAOYSA-N
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Description

CK156 is a potent and selective inhibitor of death-associated protein kinase (DAPK), specifically targeting DAP Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1). This compound has shown significant potential in the study of autoimmune and inflammatory diseases due to its high selectivity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK156 involves a multi-step process that includes the formation of a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold. The key steps involve:

Industrial Production Methods

Industrial production of CK156 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions

CK156 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product of these reactions is the highly selective and potent inhibitor CK156, which is characterized by its macrocyclic scaffold and specific functional groups that confer its biological activity .

Scientific Research Applications

CK156 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical probe to study the function of DRAK1 and its role in various cellular processes.

    Biology: Investigates the role of DRAK1 in apoptosis and its involvement in autoimmune and inflammatory diseases.

    Medicine: Potential therapeutic applications in the treatment of diseases where DRAK1 is implicated, such as certain cancers and inflammatory conditions.

    Industry: Used in the development of new therapeutic agents targeting DRAK1

Mechanism of Action

CK156 exerts its effects by selectively inhibiting DRAK1. The mechanism involves:

Comparison with Similar Compounds

CK156 is unique due to its high selectivity and potency for DRAK1. Similar compounds include:

CK156 stands out due to its specific targeting of DRAK1, making it a valuable tool in the study of diseases where DRAK1 plays a critical role.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

InChI

InChI=1S/C21H25N5O3/c1-21(2,3)25-20(27)15-5-4-14-12-17(15)29-11-10-28-9-7-22-18-6-8-26-19(24-18)16(14)13-23-26/h4-6,8,12-13H,7,9-11H2,1-3H3,(H,22,24)(H,25,27)

InChI Key

YCFFONJEHNSECY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C2C=C(C=C1)C3=C4N=C(C=CN4N=C3)NCCOCCO2

Origin of Product

United States

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